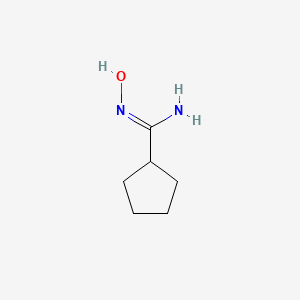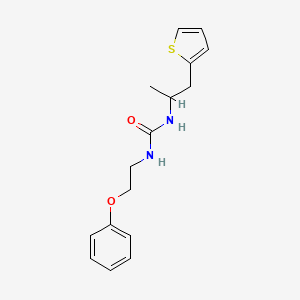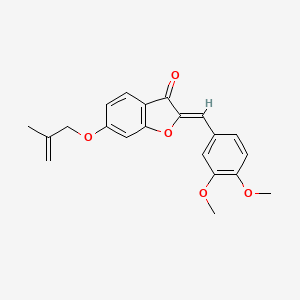
5-(氰基甲基)-1-甲基-1H-1,2,4-三唑二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-methyl-1H-1,2,4-triazol-5-yl)acetonitrile dihydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
科学研究应用
2-(1-methyl-1H-1,2,4-triazol-5-yl)acetonitrile dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential anticancer, antifungal, and antibacterial properties.
Agriculture: The compound is explored for its use in agrochemicals, including fungicides and herbicides.
Materials Science: It is utilized in the synthesis of advanced materials, such as polymers and coordination complexes.
作用机制
Target of Action
It’s worth noting that 1,2,4-triazole derivatives have been reported to show promising anticancer activities . They are known to interact with various cancer cell lines, including MCF-7, Hela, and A549 .
Mode of Action
1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Biochemical Pathways
It’s worth noting that 1,2,4-triazole derivatives have been reported to exhibit cytotoxic activities against various cancer cell lines . This suggests that these compounds may affect pathways related to cell proliferation and survival.
Pharmacokinetics
The ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can improve their pharmacokinetic properties .
Result of Action
1,2,4-triazole derivatives have been reported to exhibit cytotoxic activities against various cancer cell lines . This suggests that these compounds may induce cell death in cancer cells.
生化分析
Biochemical Properties
2-(1-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile dihydrochloride plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are essential for the metabolism of various substrates. The interaction involves the binding of the triazole ring to the heme iron of the enzyme, thereby inhibiting its activity . Additionally, it has been observed to interact with other biomolecules such as nucleic acids, influencing their stability and function.
Cellular Effects
The effects of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile dihydrochloride on cellular processes are profound. It influences cell signaling pathways by modulating the activity of key signaling proteins. For instance, it can inhibit the MAPK/ERK pathway, leading to altered gene expression and reduced cell proliferation . Furthermore, this compound affects cellular metabolism by inhibiting enzymes involved in glycolysis, thereby reducing ATP production and altering cellular energy balance.
Molecular Mechanism
At the molecular level, 2-(1-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile dihydrochloride exerts its effects through specific binding interactions with biomolecules. The triazole ring binds to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can lead to downstream effects such as reduced enzyme activity and altered metabolic pathways . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile dihydrochloride change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of cellular functions, including reduced cell viability and altered metabolic activity.
Dosage Effects in Animal Models
The effects of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile dihydrochloride vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit target enzymes. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing significant toxicity.
Metabolic Pathways
2-(1-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile dihydrochloride is involved in several metabolic pathways. It primarily affects the cytochrome P450 enzyme system, leading to altered metabolism of various endogenous and exogenous compounds . The compound can also influence metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, resulting in changes in metabolite levels and energy production.
Transport and Distribution
Within cells and tissues, 2-(1-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile dihydrochloride is transported and distributed through specific transporters and binding proteins. It can accumulate in certain cellular compartments, influencing its localization and activity . The compound’s distribution is also affected by its interactions with cellular membranes and transport proteins, which can facilitate its uptake and retention in target tissues.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetonitrile dihydrochloride typically involves the reaction of 1-methyl-1H-1,2,4-triazole with acetonitrile in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, followed by their conversion to the final product. The process is optimized for large-scale production, ensuring cost-effectiveness and efficiency. Key steps include purification and crystallization to obtain the dihydrochloride salt form .
化学反应分析
Types of Reactions
2-(1-methyl-1H-1,2,4-triazol-5-yl)acetonitrile dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various alkylated or acylated derivatives .
相似化合物的比较
Similar Compounds
- 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine
- 2-(1-methyl-1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride
- 4-(1H-1,2,4-triazol-1-yl)butanoic acid hydrochloride
Uniqueness
2-(1-methyl-1H-1,2,4-triazol-5-yl)acetonitrile dihydrochloride is unique due to its specific structural features and the presence of the acetonitrile group. This structural uniqueness imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
属性
IUPAC Name |
2-(2-methyl-1,2,4-triazol-3-yl)acetonitrile;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4.2ClH/c1-9-5(2-3-6)7-4-8-9;;/h4H,2H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLJMSMJPHVVQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CC#N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2526359.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride](/img/structure/B2526360.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide](/img/structure/B2526361.png)
![N-(4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2526362.png)
![3-phenyl-N-(2-{[(2-phenylethyl)carbamoyl]methyl}-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2526363.png)
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B2526368.png)

![2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2526370.png)

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(cyclopropyl)methanone](/img/structure/B2526375.png)

![Furo[3,2-b]pyridin-3-ol hydrochloride](/img/structure/B2526379.png)
![N-(2-ethylphenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2526381.png)
